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Abstract

PZ-1190, chemically identified as (S)-4-[(2-{2-[4-(benzo[b]thiophen-4-yl)piperazin-1-
yllethyl}pyrrolidin-1-yl)sulfonyllisoquinoline, is a novel multi-target antipsychotic agent.[1] This
compound demonstrates a complex pharmacodynamic profile, acting as a ligand for various
serotonin and dopamine receptors, which is indicative of its potential therapeutic effects in
treating psychiatric disorders.[2] This document provides an in-depth technical guide on the
chemical synthesis, structure, and pharmacological profile of PZ-1190, intended for
researchers and professionals in the field of drug development. We will detail both the classical
batch synthesis and a more recent, sustainable mechanochemical approach, presenting
comparative data and experimental protocols. Furthermore, a visualization of its interaction with
key central nervous system receptors is provided.

Chemical Structure and Properties

The chemical structure of PZ-1190 is characterized by a sulfonylisoquinoline moiety linked to a
pyrrolidine ring, which in turn is connected to a benzothienylpiperazine group. This intricate
structure is fundamental to its multi-target receptor binding profile.

Systematic Name: (S)-4-[(2-{2-[4-(benzo[b]thiophen-4-yl)piperazin-1-yl]ethyl}pyrrolidin-1-
yl)sulfonyl]lisoquinoline
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Table 1: Physicochemical Properties of PZ-1190

Property Value Reference
Purity 100% [1]
Enantiomeric Excess (ee€) >99% [1]

Chemical Synthesis of PZ-1190

The synthesis of PZ-1190 has been accomplished through two distinct methodologies: a
classical five-step batch synthesis and a more sustainable, efficient mechanochemical protocol.
The mechanochemical approach has demonstrated significant improvements in overall yield
and reaction time while reducing the use of hazardous materials.[1]

Classical Batch Synthesis

The conventional synthesis of PZ-1190 is a five-step process, which is summarized below.[1]

Workflow of the Classical Batch Synthesis of PZ-1190
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Caption: Classical five-step batch synthesis workflow for PZ-1190.
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Experimental Protocol for Classical Batch Synthesis:

e Step 1: Reduction of Boc-I-B-homoproline: In this initial step, Boc-I-B-homoproline is reduced
using a strong reducing agent, lithium aluminum hydride (LiAlH4), to yield the corresponding
primary alcohol.

o Step 2: Oxidation of the Primary Alcohol: The primary alcohol intermediate is then oxidized to
the aldehyde using 2-iodoxybenzoic acid (IBX).

o Step 3: Reductive Amination: The aldehyde intermediate undergoes reductive amination with
1-(benzo[b]thiophen-4-yl)piperazine to form the Boc-protected amine.

o Step 4: Removal of the Boc Protecting Group: The Boc protecting group is removed from the
amine, yielding the secondary amine.

o Step 5: Sulfonylation: The final step involves the sulfonylation of the secondary amine to
produce PZ-1190.

Mechanochemical Synthesis

A more recent and sustainable approach to the synthesis of PZ-1190 utilizes
mechanochemistry, which involves the use of mechanical force to induce chemical reactions.
This method significantly improves the overall yield and reduces reaction times and the use of
toxic solvents.[1]

Table 2: Comparison of Classical and Mechanochemical Synthesis of PZ-1190

Mechanochemical

Parameter Classical Batch Synthesis .
Synthesis
Overall Yield 32% 56%
Total Reaction Time 42 hours 4 hours
o Column chromatography Extraction only, no
Purification )
required for most steps chromatography needed
LiAIH4, Dichloromethane, Reduced use of hazardous
Reagents of Concern
Tetrahydrofuran reagents
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Data sourced from Canale et al., 2023.[1]

Pharmacological Profile and Signaling Pathway

PZ-1190 is a multi-target ligand that interacts with several key serotonin and dopamine
receptors in the central nervous system. Its pharmacological profile is similar to that of modern
atypical antipsychotics like aripiprazole and brexpiprazole.[2] In vitro studies on analogues of
PZ-1190 have revealed partial agonistic activity at the 5-HT1A receptor and antagonistic
activity at D2, D3, 5-HT2A, 5-HT6, and 5-HT7 receptors.[2] This complex interaction with
multiple receptor systems is believed to contribute to its potential antipsychotic effects.[2]

Signaling Pathway of PZ-1190 at Key CNS Receptors
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Caption: PZ-1190's interaction with key dopamine and serotonin receptors.

The antagonistic activity at D2 and 5-HT2A receptors is a hallmark of many atypical
antipsychotic drugs, while the partial agonism at 5-HT1A receptors may contribute to
antidepressant and anxiolytic effects. The antagonism at 5-HT6 and 5-HT7 receptors could be
associated with pro-cognitive effects.[2]
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Conclusion

PZ-1190 is a promising multi-target antipsychotic agent with a well-defined chemical structure
and a complex pharmacological profile. The development of a sustainable and efficient
mechanochemical synthesis route offers significant advantages over traditional methods,
facilitating its production for further research and development.[1] The unique receptor binding
profile of PZ-1190, characterized by its interactions with multiple dopamine and serotonin
receptor subtypes, underscores its potential as a novel therapeutic for psychiatric disorders.
Further in vivo studies are warranted to fully elucidate its clinical efficacy and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b10799408?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10799408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

